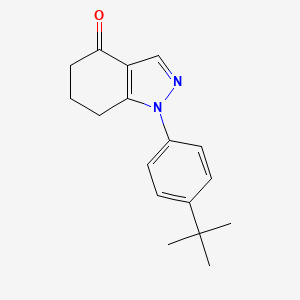
1-(4-Tert-butylphenyl)-1,5,6,7-tetrahydroindazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-Tert-butylphenyl)-1,5,6,7-tetrahydroindazol-4-one" belongs to a class of chemicals that are of interest due to their potential applications in various fields such as material science, pharmacology, and organic chemistry. Compounds with tert-butylphenyl groups and tetrahydroindazolone structures are investigated for their unique chemical and physical properties, which make them valuable for different synthetic applications and as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, starting with the preparation of the tert-butylphenyl moiety and the tetrahydroindazolone core, followed by their condensation. For instance, the synthesis of related pyrazole and pyrazolone derivatives has been achieved through reactions involving amination, cyclization, and condensation steps under specific conditions (Abonía et al., 2007).
Molecular Structure Analysis
Molecular structure analyses of similar compounds are typically performed using X-ray crystallography, which reveals the arrangement of atoms within the molecule and the presence of specific functional groups. These analyses provide insights into the stereochemistry and electronic structure of the compound, which are critical for understanding its reactivity and properties (Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
Synthesis of Antiinflammatory Compounds : Derivatives of 1-(4-Tert-butylphenyl)-1,5,6,7-tetrahydroindazol-4-one have been synthesized, showing significant antiinflammatory and analgesic activities in animal models (Mosti et al., 1987).
Ligand Development in Low-Coordinate Phosphorus Chemistry : Tetraarylphenyls, including derivatives of 1-(4-Tert-butylphenyl), have been used as ligands for synthesizing compounds with low-coordinate phosphorus centers (Shah et al., 2000).
Organometallic Reactions : Tetrakis[bis(trimethylsilyl)methyl]diindane(4) reacts with tert-butyl isonitriles forming adducts that maintain the In-In single bond, demonstrating applications in organometallic chemistry (Uhl et al., 1998).
Synthesis of Biologically Active Compounds : Derivatives of 1-(4-Tert-butylphenyl) have been used in the synthesis of bioactive compounds, particularly benzimidazole compounds, indicating its utility in medicinal chemistry (Liu Ya-hu, 2010).
Material Science and Nanotechnology
Development of Light-Emitting Materials : Derivatives of 1-(4-Tert-butylphenyl) are used in the synthesis of novel green light-emitting 1,3,4-oxadiazoles for applications in light-emitting devices (Pujar et al., 2017).
Electroluminescence in Novel Compounds : N-substituted tetraphenylethene-based benzimidazoles, including derivatives with 4-(tert-butyl)phenyl, have been synthesized for their aggregation-induced emission, mechanochromism, and blue electroluminescence properties (Zhang et al., 2018).
Biological Studies
- Investigation in DNA/Protein Binding and Anticancer Activity : Schiff base ligands including benzylidene(4-tert-butylphenyl)amine derivatives have been synthesized and studied for their DNA/protein binding capabilities and potential anticancer activities (Mukhopadhyay et al., 2015).
Environmental and Analytical Chemistry
- Human Biomonitoring and Environmental Analysis : The exposure to fragrance chemicals like 2-(4-tert-butylbenzyl)propionaldehyde (related to tert-butylphenyl compounds) has been monitored using human urine samples, demonstrating applications in environmental health and analytical chemistry (Scherer et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)12-7-9-13(10-8-12)19-15-5-4-6-16(20)14(15)11-18-19/h7-11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWSFPLKUDVAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-1,5,6,7-tetrahydroindazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

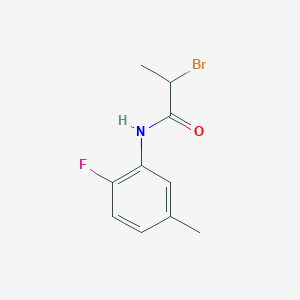
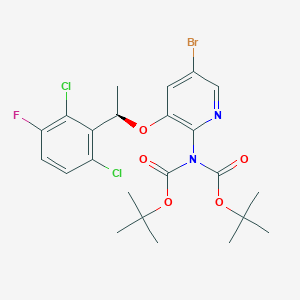
![7-(4-fluorophenyl)-6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490228.png)
![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)
![1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one](/img/structure/B2490231.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)

![N-(4-ethylphenyl)-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2490235.png)
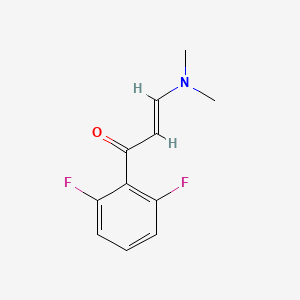
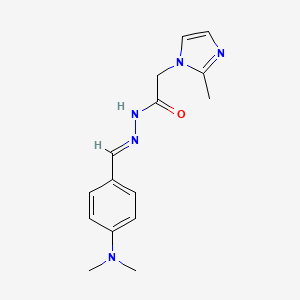

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)